1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one

Description

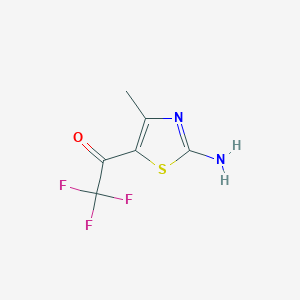

Molecular Formula: C₆H₅F₃N₂OS SMILES: CC₁=C(SC(=N₁)N)C(=O)C(F)(F)F InChIKey: BAAXCOUYFDTBRJ-UHFFFAOYSA-N This compound features a 1,3-thiazole core substituted with an amino group (C2), a methyl group (C4), and a trifluoroacetyl moiety (C5). The trifluoroethyl ketone group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. Its crystal packing and supramolecular features (e.g., hydrogen bonding, π-interactions) are critical for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2OS/c1-2-3(13-5(10)11-2)4(12)6(7,8)9/h1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAXCOUYFDTBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1695546-50-9 | |

| Record name | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2-amino-4-methylthiazole with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit potent antimicrobial properties. The compound 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one has been studied for its effectiveness against various bacterial strains. A study demonstrated that thiazole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing the potential of this compound in developing new antibiotics .

Anti-inflammatory Properties

Thiazole compounds are also recognized for their anti-inflammatory effects. The specific compound under discussion has shown promise as a selective inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses. This activity suggests potential therapeutic uses in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and asthma .

Cancer Research

There is growing interest in the application of thiazole derivatives in oncology. The compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Agricultural Applications

Pesticidal Properties

The structural characteristics of thiazoles contribute to their use as agrochemicals. This compound has been evaluated for its efficacy as a pesticide. Its mechanism involves disrupting metabolic processes in pests, leading to increased mortality rates. Field trials have shown significant reductions in pest populations when treated with formulations containing this compound .

Material Science

Polymer Chemistry

In material science, thiazole derivatives are being explored for their potential as additives in polymer formulations. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for industrial use .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl ketone group is particularly important for its inhibitory effects, as it can form strong interactions with active sites of enzymes, leading to altered biochemical pathways .

Comparison with Similar Compounds

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone

Molecular Formula : C₆H₈N₂OS

CAS : 30748-47-1

Key Differences :

- Replaces the trifluoroacetyl group with a simpler acetyl group.

- Lacks fluorine atoms, reducing lipophilicity and electron-withdrawing effects.

Crystal Structure : - Monoclinic system (P2₁/c) with N–H···N hydrogen bonds forming dimers and C–H···π interactions .

- Hirshfeld surface analysis shows dominant H···H (37.6%) and O···H (16.8%) interactions .

Applications : Intermediate in synthesizing bioactive thiazoles (e.g., antioxidants ).

1-(2-((4-(Trifluoromethyl)phenyl)amino)-1,3-thiazol-5-yl)ethanone

CAS : 851450-38-9

Molecular Formula : C₁₂H₁₀F₃N₃OS

Key Differences :

- Substitutes the 2-amino group with a 4-(trifluoromethyl)phenylamino group.

- Synthesis: Likely involves Suzuki coupling or nucleophilic substitution on the thiazole ring. Applications: Not well-documented but may serve as a kinase inhibitor precursor due to its aryl-thiazole scaffold.

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

Molecular Formula : C₂₁H₁₆Cl₂N₁₀O₃S

Key Differences :

- Replaces the thiazole ring with triazole and chlorophenoxy groups.

- Contains nitro and dichloro substituents, increasing steric hindrance and redox activity.

Applications : Antimicrobial or anticancer agent candidate due to nitroaromatic and triazole motifs.

Structural and Functional Analysis

Electronic Effects

Intermolecular Interactions

Biological Activity

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one is a compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Structural Characteristics

The compound has the following structural attributes:

- Molecular Formula : CHFNOS

- SMILES Notation : CC1=C(SC(=N1)N)C(=O)C(F)(F)F

- InChIKey : BAAXCOUYFDTBRJ-UHFFFAOYSA-N

These attributes indicate a complex structure that may contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. While specific literature on this compound is limited, related thiazole derivatives have shown promising activities such as:

- Antimicrobial Effects : Thiazole derivatives often exhibit significant antibacterial and antifungal properties. For instance, compounds with similar thiazole moieties have been reported to inhibit the growth of various pathogens.

- Anticancer Activity : Some thiazole-based compounds have demonstrated the ability to induce apoptosis in cancer cell lines. A study indicated that certain thiazole derivatives inhibited angiogenesis markers like VEGF and MMP-9 in breast cancer cells .

Case Studies and Research Findings

While direct studies on this compound are scarce, the following case studies highlight the biological relevance of related compounds:

Table 1: Summary of Biological Activities of Related Thiazole Compounds

Research Findings

Research indicates that thiazole derivatives can act as effective inhibitors for various enzymes and pathways involved in disease progression:

- Antimicrobial Properties : A study demonstrated that thiazole compounds exhibited potent activity against bacterial strains resistant to conventional antibiotics.

- Cancer Therapeutics : Thiazole derivatives were found to selectively induce apoptosis in cancer cells through the modulation of key signaling pathways.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one, and what are the critical reaction parameters?

- Methodological Answer : A widely applicable approach involves coupling 2-azidoacetyl intermediates with trifluoromethyl-containing precursors via click chemistry, followed by sodium borohydride reduction (e.g., for thiazolyl-triazolyl derivatives) . For thiazole core formation, a one-pot reaction between arylamines, alkylisothiocyanates, and halogenated trifluoroethanone derivatives (e.g., 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone) in ethanol with polyvinyl pyridine as a catalyst is effective. Critical parameters include stoichiometric ratios (1:1:1), solvent choice (ethanol), and room-temperature stirring for 1–24 hours, monitored by TLC .

Q. How is the structural characterization of this compound typically performed using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Key absorption bands include C=O stretching (~1680–1720 cm⁻¹) for the trifluoroethanone group and N-H stretching (~3200–3400 cm⁻¹) for the amino-thiazole moiety .

- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR. The thiazole proton (H-5) resonates as a singlet at δ 6.8–7.2 ppm, while the methyl group on the thiazole (C-4) shows a peak at δ 2.3–2.5 ppm in ¹H NMR .

- X-ray Crystallography : SHELXL refinement (using SHELX-2018/3) is recommended for resolving crystal structures, with emphasis on high-resolution data (>1.0 Å) to account for trifluoromethyl disorder .

Q. What are the recommended protocols for crystallographic refinement of this compound using SHELX software?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms. For CF₃ groups, use PART instructions to model disorder. Validate with R-factor convergence (<5%) and check for twinning with TWIN/BASF commands .

- Validation : Cross-reference bond lengths (C-C: 1.48–1.52 Å, C-S: 1.71–1.74 Å) and angles (C-S-C: ~88–92°) against Cambridge Structural Database norms .

Advanced Research Questions

Q. How can computational tools like Multiwfn assist in analyzing the electronic properties of this compound?

- Methodological Answer :

- Electrostatic Potential (ESP) Mapping : Use Multiwfn to calculate ESP surfaces (grid spacing ≤0.1 Å) to identify nucleophilic (amino-thiazole) and electrophilic (CF₃) regions.

- Bond Order Analysis : Apply the Mayer bond order metric to quantify delocalization in the thiazole ring (typical C-N bond order: ~1.3) and CF₃ group (C-F bond order: ~1.0) .

- Orbital Composition : Perform Natural Bond Orbital (NBO) analysis to assess hybridization (e.g., sp² for thiazole N, sp³ for amino group) .

Q. What strategies are effective in resolving contradictions in spectroscopic data from different synthetic batches?

- Methodological Answer :

- Comparative Analysis : Overlay ¹H NMR spectra of conflicting batches to identify impurity peaks (e.g., residual solvents like DMSO at δ 2.5 ppm).

- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-31G(d,p) level and calculate NMR chemical shifts (GIAO method). Deviations >0.5 ppm suggest structural anomalies .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion ([M+H]⁺) and rule out byproducts (e.g., m/z 265.05 for the target compound vs. 281.08 for oxidized derivatives) .

Q. What are the challenges in achieving high enantiomeric purity during synthesis, and how can chiral chromatography be optimized?

- Methodological Answer :

- Chiral Centers : The trifluoroethanone group may induce axial chirality. Use chiral derivatizing agents (e.g., Mosher’s acid) for enantiomer resolution .

- HPLC Optimization : Employ a Chiralpak AD-H column with n-hexane/isopropanol (90:10, 1.0 mL/min). Adjust column temperature (25–40°C) to improve peak separation (α >1.2) .

- Crystallographic Validation : For enantiopure batches, verify absolute configuration using Flack parameter refinement in SHELXL (Flack x <0.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.